

Norfloxacin Nicotinate: A Comparative Analysis of Clinical and Bacteriological Efficacy

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Compound of Interest				
Compound Name:	Norfloxacin (nicotinate)			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Norfloxacin nicotinate, a fluoroquinolone antibiotic, detailing its clinical and bacteriological efficacy. Through a comparative analysis with other relevant antibiotics, supported by experimental data, this document aims to inform research and drug development in veterinary and pharmaceutical sciences. Norfloxacin nicotinate, a derivative of norfloxacin, is designed for enhanced solubility and bioavailability.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division.[1]

Comparative Bacteriological Efficacy

The in-vitro activity of Norfloxacin nicotinate and its parent compound, norfloxacin, has been evaluated against a range of Gram-positive and Gram-negative veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative perspective against other commonly used fluoroquinolones like ciprofloxacin and enrofloxacin.

Note: Much of the available in-vitro data is for norfloxacin. While Norfloxacin nicotinate is expected to have a similar antibacterial spectrum, direct comparative MIC data for the nicotinate salt is limited. The data for norfloxacin is presented here as a close proxy.

Table 1: Comparative In-Vitro Activity (MIC μ g/mL) of Fluoroquinolones Against Gram-Negative Veterinary Pathogens



Bacterial Species	Norfloxacin	Ciprofloxacin	Enrofloxacin	Reference
Escherichia coli	0.06	0.025	0.1	[2]
Salmonella pullorum	0.2	0.025	0.1	[2]
Actinobacillus pleuropneumonia e	≤1.0	≤1.0	≤1.0	[3]
Haemophilus parasuis	≤1.0	≤1.0	≤1.0	[3]
Pasteurella multocida	≤1.0	≤1.0	≤1.0	[3]
Pseudomonas aeruginosa	1.56	≤1.0	≤1.0	[3][4]

Table 2: Comparative In-Vitro Activity (MIC $\mu g/mL$) of Fluoroquinolones Against Gram-Positive Veterinary Pathogens

Bacterial Species	Norfloxacin	Ciprofloxacin	Enrofloxacin	Reference
Staphylococcus aureus	≤1.0	≤1.0	≤1.0	[3]
Streptococcus suis	≤1.0	≤1.0	≤1.0	[3]
Actinomyces pyogenes	>1.0	≤1.0	≤1.0	[3]
Erysipelothrix rhusiopathiae	≤1.0	≤1.0	≤1.0	[3]

Clinical Efficacy in Veterinary Medicine



Clinical trials have demonstrated the efficacy of Norfloxacin nicotinate in treating bacterial infections in various animal species, particularly in poultry and swine.

Respiratory Infections in Poultry

A significant area of application for Norfloxacin nicotinate is in the treatment of respiratory diseases in poultry. A clinical trial involving 99,600 broilers with Chronic Respiratory Disease (CRD) caused by Mycoplasma synoviae and Escherichia coli compared the efficacy of Norfloxacin nicotinate and enrofloxacin. The study found no significant difference in the efficacy between the two drugs, with survivor probabilities exceeding 0.99 for both treatment groups.[5]

Another study focused on infectious coryza in broiler breeders caused by Haemophilus paragallinarum. Treatment with Norfloxacin nicotinate resulted in a rapid disappearance of clinical signs.[6] The bacteriological reisolation rates of H. paragallinarum were significantly lower in the treated groups compared to the untreated group.[6]

Table 3: Clinical Efficacy of Norfloxacin Nicotinate in Poultry Respiratory Infections

Disease Model	Pathogen	Treatment Regimen	Clinical Outcome	Bacteriologi cal Reisolation Rate	Reference
Chronic Respiratory Disease	Mycoplasma synoviae & E. coli	20 mg/kg/day for 3 days	Survivor probability >0.99	Not Reported	[5]
Infectious Coryza	Haemophilus paragallinaru m	20 mg/kg/day for 5 days	Rapid disappearanc e of clinical signs	17%	[6]
Infectious Coryza	Haemophilus paragallinaru m	40 mg/kg/day for 5 days	Rapid disappearanc e of clinical signs	0%	[6]

Respiratory Infections in Swine



A comparative study was conducted on 150 pigs naturally infected with Actinobacillus pleuropneumoniae. The study compared the efficacy of Norfloxacin nicotinate with enrofloxacin and a trimethoprim-sulfamethoxazole combination. While all treatments reduced clinical signs, the reduction was not always statistically significant compared to the control group.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

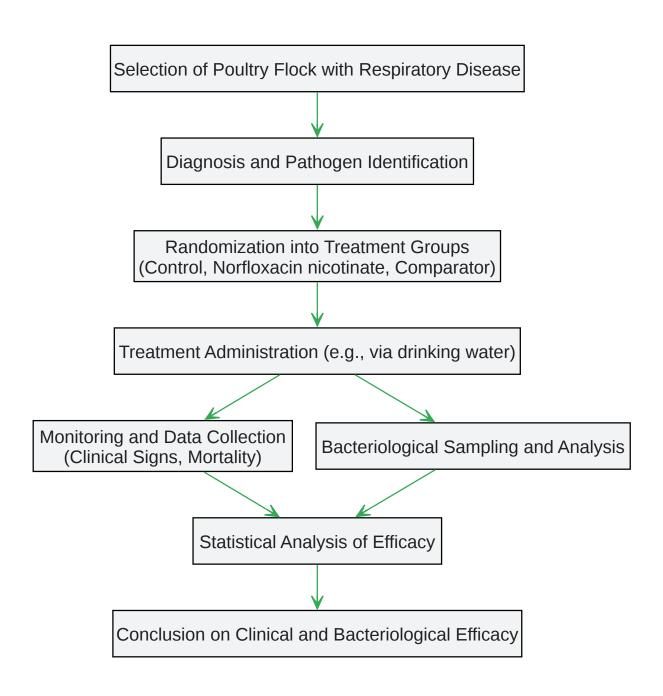
The MIC values presented in this guide are primarily determined using the broth microdilution method, a standard procedure for assessing the in-vitro activity of an antimicrobial agent.

Protocol:

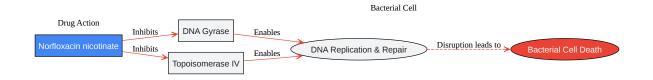
- Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculum Preparation: The bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension and incubated at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.











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